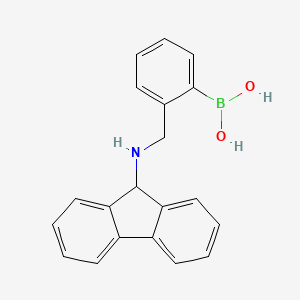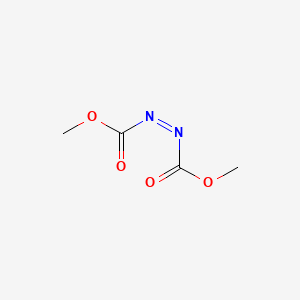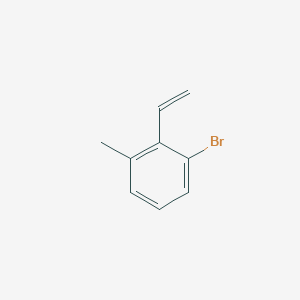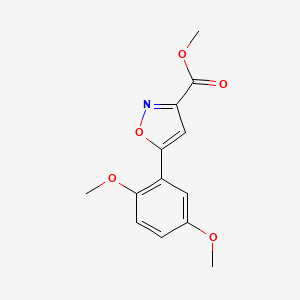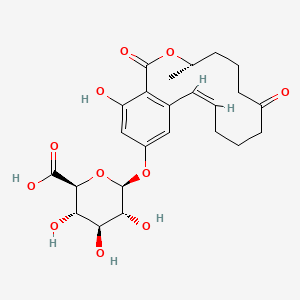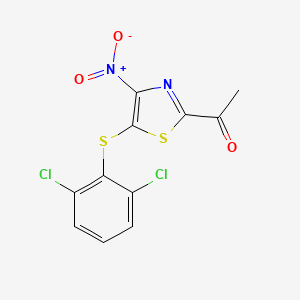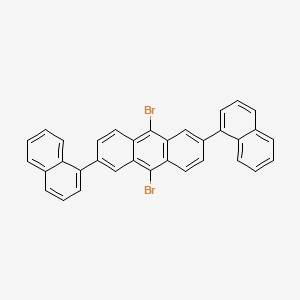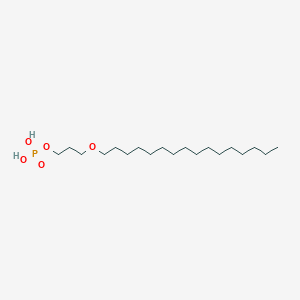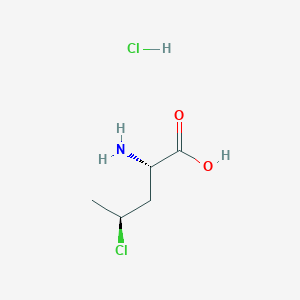
gamma-Chloronorvaline-HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gamma-Chloronorvaline-HCl is a halogenated amino acid derivative identified from cultures of the microbe Streptomyces griseosporeus. This compound has garnered attention due to its antibacterial activity, particularly against Pseudomonas aeruginosa . It is a synthetic amino acid with a chlorine atom substituted at the gamma position, making it a unique compound in the realm of halogenated amino acids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of gamma-Chloronorvaline-HCl typically involves the halogenation of norvaline, an amino acid. The process begins with the protection of the amino and carboxyl groups of norvaline to prevent unwanted side reactions. The gamma position is then selectively chlorinated using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. After chlorination, the protecting groups are removed, and the compound is purified to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the chlorination step and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and efficacy.
Análisis De Reacciones Químicas
Types of Reactions
Gamma-Chloronorvaline-HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom, yielding norvaline.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of gamma-oxo-norvaline derivatives.
Reduction: Formation of norvaline.
Substitution: Formation of gamma-hydroxy-norvaline or gamma-amino-norvaline derivatives.
Aplicaciones Científicas De Investigación
Gamma-Chloronorvaline-HCl has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Studied for its role in protein engineering and enzyme inhibition.
Medicine: Investigated for its antibacterial properties and potential use in developing new antibiotics.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of gamma-Chloronorvaline-HCl involves its interaction with bacterial cell membranes. The chlorine atom enhances the compound’s lipophilicity, allowing it to integrate into the lipid bilayer of bacterial membranes. This integration disrupts membrane integrity, leading to cell lysis and death. The compound may also inhibit specific bacterial enzymes, further contributing to its antibacterial activity .
Comparación Con Compuestos Similares
Gamma-Chloronorvaline-HCl can be compared with other halogenated amino acids such as:
Gamma-Chloroleucine: Similar structure but with a different side chain, leading to variations in biological activity.
Gamma-Chlorophenylalanine: Contains an aromatic ring, which affects its chemical properties and applications.
Gamma-Chlorovaline: Another halogenated amino acid with distinct reactivity and uses.
This compound stands out due to its specific antibacterial activity against Pseudomonas aeruginosa, making it a valuable compound in the development of new antimicrobial agents .
Propiedades
Fórmula molecular |
C5H11Cl2NO2 |
|---|---|
Peso molecular |
188.05 g/mol |
Nombre IUPAC |
(2S,4S)-2-amino-4-chloropentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H10ClNO2.ClH/c1-3(6)2-4(7)5(8)9;/h3-4H,2,7H2,1H3,(H,8,9);1H/t3-,4-;/m0./s1 |
Clave InChI |
NUUPDPHRJUTDDM-MMALYQPHSA-N |
SMILES isomérico |
C[C@@H](C[C@@H](C(=O)O)N)Cl.Cl |
SMILES canónico |
CC(CC(C(=O)O)N)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


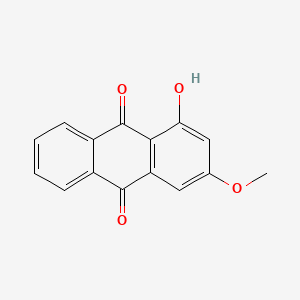
![2-Ethylthiazolo[5,4-c]pyridine](/img/structure/B13124689.png)
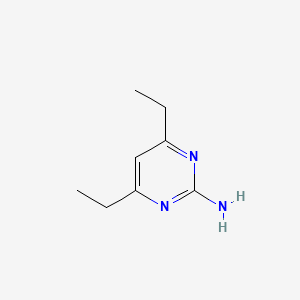
![Ethyl 3-[2-bromo-4-(trifluoromethyl)phenyl]propanoate](/img/structure/B13124705.png)
